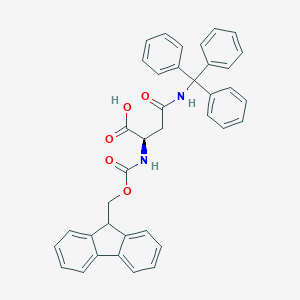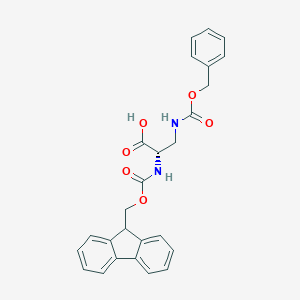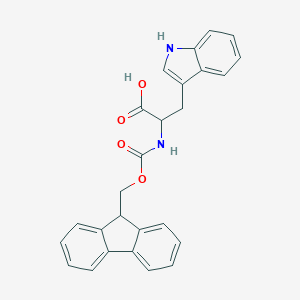
Boc-Gln(Trt)-OH
Vue d'ensemble
Description
Boc-Gln(Trt)-OH: , also known as tert-butoxycarbonyl-L-glutamine trityl ester, is a protected form of the amino acid glutamine. It is commonly used in peptide synthesis due to its stability and ease of handling. The compound features a tert-butoxycarbonyl (Boc) group protecting the amino group and a trityl (Trt) group protecting the side-chain amide group of glutamine. These protecting groups prevent unwanted side reactions during peptide synthesis, making this compound a valuable reagent in the field of organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Gln(Trt)-OH typically involves the protection of the amino and side-chain amide groups of glutamine. The process begins with the protection of the amino group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting Boc-protected glutamine is then treated with trityl chloride (Trt-Cl) in the presence of a base to protect the side-chain amide group, yielding this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and flow chemistry techniques to ensure high efficiency and yield. The use of solid-phase peptide synthesis (SPPS) is also common, where the protected amino acid is attached to a resin and sequentially coupled with other amino acids to form peptides .
Analyse Des Réactions Chimiques
Types of Reactions: Boc-Gln(Trt)-OH undergoes various chemical reactions, including:
Common Reagents and Conditions:
Deprotection: TFA for Boc removal, HF or TFMSA for Trt removal.
Coupling: DCC or DIC as coupling reagents, often in the presence of bases like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Major Products:
Deprotected Glutamine: Removal of Boc and Trt groups yields free glutamine.
Peptides: Coupling reactions with other amino acids produce peptides with specific sequences.
Applications De Recherche Scientifique
Chemistry: Boc-Gln(Trt)-OH is widely used in the synthesis of peptides and proteins. Its stability and ease of deprotection make it an essential reagent in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis .
Biology: In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and the role of specific amino acids in protein function. It is also employed in the synthesis of peptide-based inhibitors and probes .
Medicine: this compound is used in the development of peptide-based therapeutics, including enzyme inhibitors, receptor agonists, and antagonists. It is also utilized in the synthesis of peptide vaccines and diagnostic agents .
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs and biologics. It is also employed in the synthesis of cosmetic peptides and functional food ingredients .
Mécanisme D'action
The mechanism of action of Boc-Gln(Trt)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc and Trt protecting groups prevent unwanted side reactions during the synthesis process. Upon deprotection, the free amino and amide groups of glutamine can participate in peptide bond formation, enabling the synthesis of peptides and proteins with specific sequences .
Comparaison Avec Des Composés Similaires
Boc-Gln-ONp: Boc-L-glutamine 4-nitrophenyl ester, used in peptide synthesis with similar protecting groups.
Boc-Gln-Ala-Arg-MCA: A substrate used in enzymatic assays to measure trypsin activity.
Uniqueness: Boc-Gln(Trt)-OH is unique due to the presence of both Boc and Trt protecting groups, which provide enhanced stability and selectivity during peptide synthesis. This dual protection allows for more efficient and controlled synthesis of complex peptides compared to compounds with only one type of protecting group .
Propriétés
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-(tritylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2O5/c1-28(2,3)36-27(35)30-24(26(33)34)19-20-25(32)31-29(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,24H,19-20H2,1-3H3,(H,30,35)(H,31,32)(H,33,34)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXNCDUSVVLUFM-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40568891 | |
| Record name | N~2~-(tert-Butoxycarbonyl)-N-(triphenylmethyl)-L-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40568891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132388-69-3 | |
| Record name | N~2~-(tert-Butoxycarbonyl)-N-(triphenylmethyl)-L-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40568891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















